Head-to-Head Potency Comparison: NS-2028 vs. ODQ in S-Nitrosoglutathione-Enhanced sGC Homogenate Assay
In the same S-nitrosoglutathione-enhanced mouse cerebellum homogenate assay, NS-2028 inhibits sGC activity with an IC₅₀ of 17 nM, exhibiting approximately 4.7-fold greater potency than ODQ, which shows an IC₅₀ of 80 nM under identical conditions [1]. This direct head-to-head comparison from the same experimental system provides the clearest quantitative justification for selecting NS-2028 over ODQ when maximal sGC inhibition at lower concentrations is required.
| Evidence Dimension | sGC inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 17 nM |
| Comparator Or Baseline | ODQ: IC₅₀ = 80 nM |
| Quantified Difference | NS-2028 is 4.7-fold more potent than ODQ |
| Conditions | S-nitrosoglutathione-enhanced soluble guanylyl cyclase activity in mouse cerebellum homogenates; same assay system |
Why This Matters
Procurement of NS-2028 over ODQ enables approximately 4.7-fold lower compound usage to achieve equivalent sGC inhibition in mouse cerebellum homogenate experiments, directly impacting experimental design and reagent cost.
- [1] Bertin Bioreagent (Cayman Chemical). NS-2028 Product Datasheet. CAT N°: 81600. Comparative IC₅₀: NS-2028 17 nM vs. ODQ 80 nM in S-nitrosoglutathione-enhanced sGC mouse cerebellum homogenates. View Source
